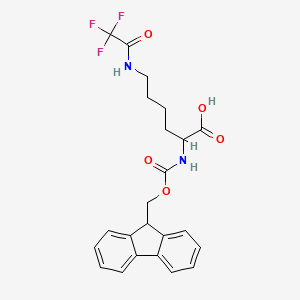

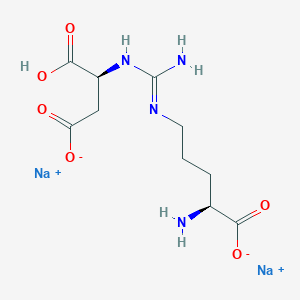

![molecular formula C8H8KNO5 B13385648 Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13385648.png)

Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as potassium clavulanate, is a potassium salt of clavulanic acid. This compound is a β-lactamase inhibitor, which means it can inhibit the action of β-lactamase enzymes produced by bacteria. These enzymes typically confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting β-lactamase, potassium clavulanate enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium clavulanate is synthesized through the fermentation of the bacterium Streptomyces clavuligerus. The fermentation broth is then subjected to a series of purification steps to isolate clavulanic acid. This acid is subsequently converted to its potassium salt form through neutralization with potassium hydroxide .

Industrial Production Methods

Industrial production of potassium clavulanate involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of clavulanic acid. After fermentation, the broth undergoes filtration, extraction, and crystallization to obtain pure potassium clavulanate .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium clavulanate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the breakdown of the β-lactam ring.

Nucleophilic Substitution: It can react with nucleophiles, such as amines, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions at varying pH levels.

Nucleophilic Substitution: Common reagents include amines and other nucleophiles, often under mild conditions.

Major Products

Hydrolysis: Leads to the formation of inactive degradation products.

Nucleophilic Substitution: Results in the formation of substituted clavulanate derivatives.

Applications De Recherche Scientifique

Potassium clavulanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent to study β-lactamase inhibition and to develop new β-lactam antibiotics.

Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.

Medicine: Combined with β-lactam antibiotics to treat bacterial infections resistant to standard antibiotics.

Industry: Utilized in the pharmaceutical industry for the production of combination antibiotic therapies.

Mécanisme D'action

Potassium clavulanate exerts its effects by binding to the active site of β-lactamase enzymes, forming an irreversible complex. This inhibits the enzyme’s activity, preventing the hydrolysis of β-lactam antibiotics. The molecular targets include various β-lactamase enzymes produced by both Gram-positive and Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulbactam: Another β-lactamase inhibitor, often combined with ampicillin.

Tazobactam: Used in combination with piperacillin to inhibit β-lactamase enzymes.

Uniqueness

Potassium clavulanate is unique due to its broad-spectrum inhibitory effect on β-lactamase enzymes. It is effective against a wide range of β-lactamase-producing bacteria, making it a valuable component in combination antibiotic therapies .

Propriétés

IUPAC Name |

potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVRVIZBZKUTMK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)

![2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13385602.png)

![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)

![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)